molecular formula C19H21FN4O2S B2635766 2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole CAS No. 1171614-53-1

2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2635766
CAS No.: 1171614-53-1
M. Wt: 388.46
InChI Key: SILIFMYOJNIIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a sophisticated synthetic compound designed for advanced pharmacological research, integrating two privileged structures in medicinal chemistry: the benzimidazole core and the sulfonylpiperazine moiety. The 1H-benzo[d]imidazole scaffold is a prominent pharmacophore, recognized as one of the top ring systems in FDA-approved drugs and extensively investigated for its diverse biological activities . Its incorporation provides a metabolically robust template with favorable drug-like properties, fitting optimally within the Rule of Five (Ro5) chemical space for potential lead compounds . The specific N-methylation at the 1-position of the benzimidazole ring is a common modification that can fine-tune the molecule's physicochemical properties and binding interactions. The compound's structure is further elaborated with a 4-((4-fluorophenyl)sulfonyl)piperazine group, linked via a methylene bridge. The piperazine ring is a versatile building block known to contribute to significant CNS activity and is frequently employed in drug discovery to modulate solubility and receptor affinity . The aryl sulfone functional group adds a distinct electronic and steric profile, potentially influencing target engagement and metabolic stability. Potential Research Applications and Value: This compound holds significant research value as a chemical tool for probing biological systems. Its structural features suggest potential for investigation in two primary areas: 1. Neuroscience Research: The molecular architecture is highly relevant for studying ligand interactions with central nervous system (CNS) targets. Benzimidazole derivatives have been identified as potent positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor, a key receptor population expressed in the basal ganglia that is implicated in motor function and neurological disorders . Related benzimidazole-piperazine hybrids have demonstrated significant anxiolytic activity in preclinical models, showing high affinity for the GABA-A receptor benzodiazepine binding site . This makes the compound a valuable candidate for research aimed at developing novel neuroactive substances. 2. Oncology and Cell Signaling: Benzimidazole derivatives are the subject of intense study in oncology due to their demonstrated ability to interact with DNA and inhibit various enzymes crucial for cancer cell proliferation . The presence of the fluorophenylsulfonyl group is a motif found in several enzyme inhibitors, suggesting this compound could be explored for its efficacy against a range of cancer cell lines and its potential to inhibit specific protein kinases or other molecular targets. For Research Use Only: This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-22-18-5-3-2-4-17(18)21-19(22)14-23-10-12-24(13-11-23)27(25,26)16-8-6-15(20)7-9-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILIFMYOJNIIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzimidazole intermediate.

    Sulfonylation: The 4-fluorophenylsulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the sulfonylated piperazine with the benzimidazole core, often under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted piperazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential:

  • Neurological Disorders: The compound has been studied for potential use in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems, particularly GABA-A receptors. Research indicates that it acts as a positive allosteric modulator, enhancing receptor activity and providing therapeutic benefits in neurological dysfunctions .
  • Anticancer Activity: Several derivatives of benzimidazoles, including this compound, have shown promising anticancer properties. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of tumor growth .

Pharmacological Insights

Mechanism of Action:
The compound interacts with specific neurotransmitter receptors, modulating their activity. This interaction can lead to alterations in neurotransmitter release and uptake, which is crucial for the management of neurological disorders .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of benzimidazole derivatives similar to this compound. The results indicated that compounds with modifications on the benzimidazole nucleus exhibited significant cytotoxicity against human cancer cell lines. For instance, one derivative showed an IC50 of 7.4 μM against HCT116 cell lines, suggesting strong inhibitory effects on tumor growth .

Case Study 2: Neurological Modulation

Research has identified this compound as a potential positive allosteric modulator for GABA-A receptors. In vitro studies demonstrated that it could enhance the receptor's response to GABA, indicating its potential for treating anxiety disorders .

In addition to its therapeutic applications, this compound serves as an intermediate in the synthesis of other pharmaceuticals. Its unique structure allows for further modifications that can lead to the development of new drug candidates with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring and the 4-fluorophenylsulfonyl group further enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Piperazine Hybrids

a) 1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole
  • Structural Differences : Lacks the 4-fluorophenylsulfonyl group; instead, the piperazine is substituted with a simple phenyl group.
  • Properties : Lower polarity due to the absence of sulfonyl, likely reducing aqueous solubility. Reported yields exceed 90% in Mannich-base syntheses .
b) Serodolin (1-[5-[4-(4-Fluorophenyl)-1-piperazinyl]pentyl]-1,3-dihydro-2H-benzimidazol-2-one)
  • Structural Differences : Features a pentyl linker and a benzimidazolone core (vs. benzimidazole). The 4-fluorophenyl group is directly attached to piperazine without sulfonylation.
  • Pharmacological Role: Known as an antipsychotic, highlighting the therapeutic relevance of fluorophenyl-piperazine motifs in neuropsychiatry .
c) Compounds from (e.g., 6h, 6i, 6j)
  • Structural Differences: Contain bis(4-fluorophenyl)methyl or benzhydryl groups on piperazine, with sulfamoyl-amino substituents (vs. sulfonyl).
  • Synthesis : Yields range from 65–85%, with melting points up to 230°C, indicating high thermal stability .
  • Activity : Sulfamoyl groups are associated with carbonic anhydrase or kinase inhibition, suggesting divergent targets compared to sulfonylated analogs .

Benzimidazoles with Sulfur-Containing Linkers

a) 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
  • Structural Differences : Sulfinyl group connects to a pyridylmethyl moiety (vs. piperazinylmethyl).
  • Synthesis : Oxidized using m-CPBA, with purification via alumina chromatography .
b) 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a)
  • Structural Differences : Incorporates triazole-thiazole appendages (vs. piperazine-sulfonyl).

Fluorophenyl-Substituted Benzimidazoles

a) 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole
  • Synthesis : Achieved via condensation of 4-methylbenzene-1,2-diamine and 4-fluorobenzaldehyde (92% yield) .
  • Applications : Serves as a metabolic stability template, often used in kinase inhibitor design .
b) 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole
  • Structural Differences : Imidazole core (vs. benzimidazole) with methoxyphenyl and dimethyl substituents.
  • Properties : Crystallographic data confirm planar geometry, favoring π-π stacking in receptor binding .

Comparative Analysis Table

Compound Name Core Structure Piperazine Substituent Sulfur Group Key Pharmacological Insights
Target Compound Benzimidazole 4-Fluorophenylsulfonyl Sulfonyl Potential CNS/GPCR modulation
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole Benzimidazole Phenyl None Dopamine/Serotonin receptor affinity
Serodolin Benzimidazolone 4-Fluorophenyl (no sulfonyl) None Antipsychotic activity
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole Benzimidazole None None Metabolic stability template
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-(2-phenyl-thiazol-5-yl)acetamide Benzimidazole None None α-Glucosidase inhibition

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s sulfonylation step (critical for polarity) may require optimized conditions, as seen in ’s high-yield sulfamoylations .
  • Pharmacokinetics: The 4-fluorophenylsulfonyl group likely enhances blood-brain barrier penetration compared to non-fluorinated analogs, as observed in Serodolin .
  • Target Selectivity : Piperazine-sulfonyl hybrids may exhibit dual activity—e.g., serotonin receptor antagonism (via piperazine) and enzyme inhibition (via sulfonyl) .

Biological Activity

The compound 2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole and has garnered attention for its potential biological activities, particularly as a modulator of the GABA-A receptor. This article reviews the biological activity of this compound, focusing on its interaction with various biological targets, metabolic stability, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4O2SC_{18}H_{19}FN_{4}O_{2}S with a molecular weight of approximately 374.4 g/mol. The structure features a benzo[d]imidazole core substituted with a piperazine moiety and a fluorophenylsulfonyl group, which is crucial for its biological activity.

GABA-A Receptor Modulation

Recent studies have identified compounds similar to This compound as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds enhance the receptor's response to GABA, leading to increased inhibitory neurotransmission. The specific interaction with the α1/γ2 interface within the GABA-A receptor has been highlighted as a critical aspect of their mechanism of action .

Metabolic Stability

Research has demonstrated that derivatives of benzo[d]imidazole exhibit improved metabolic stability compared to traditional drugs like alpidem. In studies using human liver microsomes (HLMs), certain derivatives retained up to 90% of their parent compound after incubation, indicating lower susceptibility to metabolic degradation . This characteristic is essential for developing therapeutic agents with reduced hepatotoxicity.

Case Studies and Research Findings

StudyFindings
GABA-A PAM Study Identified several benzo[d]imidazole derivatives as PAMs; structural features were crucial for binding affinity .
Metabolic Stability Analysis Compounds showed significantly higher metabolic stability compared to alpidem; hydroxylation was identified as the main metabolic pathway .
Antitubercular Activity Related compounds demonstrated notable antitubercular activity, suggesting potential applications in infectious diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the piperazine and benzo[d]imidazole moieties can significantly affect biological activity. For instance, the presence of the fluorophenyl group enhances receptor binding and metabolic stability, making it a valuable scaffold for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized for yield and purity?

  • The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, Mannich base formation, or coupling reactions. For example, analogous benzimidazole-piperazine hybrids are synthesized by reacting substituted benzimidazoles with sulfonylated piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like K₂CO₃ . Optimization strategies include adjusting stoichiometry (e.g., 1:1.2 molar ratio of benzimidazole to sulfonyl chloride), temperature (70–90°C), and reaction time (8–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity, confirmed by TLC and HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Key signals include the singlet for the N-methyl group (δ ~3.7 ppm) and aromatic protons of the benzimidazole (δ 7.2–8.1 ppm). The sulfonyl group adjacent to the piperazine ring deshields nearby protons, causing split signals at δ 2.5–3.5 ppm .
  • IR : Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹) and C-F (1090 cm⁻¹) bonds are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the sulfonyl group) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. Stability studies (pH 7.4 buffer, 25°C) indicate a half-life >24 hours. However, prolonged exposure to light or acidic conditions (pH <5) may degrade the sulfonyl-piperazine moiety, necessitating storage in amber vials at –20°C .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the urease inhibition potential of this compound, and what methodological controls are essential?

  • Enzyme Assay : Use a urease inhibition kit (e.g., Jack bean urease) with urea as a substrate. Monitor NH₃ production via the indophenol method (λ = 630 nm). Include hydroxyurea (IC₅₀ = 100 µM) and thiourea (IC₅₀ = 22 µM) as positive controls.
  • Dose-Response : Test compound concentrations from 0.1–50 µM to calculate IC₅₀ values. Pre-incubate the enzyme with the inhibitor for 15 minutes to ensure binding .
  • Cytotoxicity : Perform an MTT assay on NIH-3T3 cells (IC₅₀ >50 µM is considered low toxicity) to confirm selectivity .

Q. What computational strategies can elucidate the structure-activity relationship (SAR) of this compound for target binding?

  • Molecular Docking : Use AutoDock Vina to model interactions with urease (PDB: 4H9M). Focus on hydrogen bonding between the sulfonyl group and active-site histidine residues (His⁵⁴⁵, His⁵¹⁹) and π-π stacking of the benzimidazole with Ala³⁶⁶ .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .

Q. How should researchers address contradictions in reported antimicrobial data for benzimidazole derivatives?

  • Data Validation : Cross-check MIC values against standardized strains (e.g., S. aureus ATCC 25923) using broth microdilution (CLSI guidelines).
  • Structural Variability : Compare substituent effects; for example, 4-fluorophenyl groups enhance Gram-positive activity, while bulkier groups (e.g., bromophenyl) may reduce permeability .
  • Resistance Studies : Perform serial passage assays to assess resistance development over 20 generations .

Methodological Challenges and Solutions

Q. What are the common pitfalls in crystallizing this compound, and how can they be mitigated?

  • Pitfalls : Low crystal yield due to flexible piperazine rings.
  • Solutions : Use slow vapor diffusion (ether into DCM solution) and seed crystals. SHELXT software can resolve twinning issues in X-ray diffraction data .

Q. How can researchers optimize HPLC methods for quantifying this compound in biological matrices?

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (65:35) at 1.0 mL/min.
  • Detection : UV at 254 nm. Validate with spike-recovery tests (≥90% recovery in plasma) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.